2-(4-Methylphenyl)ethene-1-sulfonyl fluoride
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)ethenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGPUPOFFYNUAC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methylphenyl)ethene-1-sulfonyl fluoride typically involves the reaction of 4-methylphenyl ethene with sulfonyl fluoride under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(4-Methylphenyl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized products.
Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfonamides or other reduced forms.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methylphenyl)ethene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)ethene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs of 2-(4-Methylphenyl)ethene-1-sulfonyl Fluoride
Substituent Effects on Reactivity and Stability
- Analogs like 3r (3,5-dimethylphenyl) exhibit high β/α isomer selectivity (>20:1), likely due to steric hindrance favoring β-alkenylation .
- Electron-Withdrawing Groups (e.g., Chloro) : Compounds like 3s-a (2,4-dichlorophenyl) and 3s-b (3,5-dichlorophenyl) show lower yields (22–39%), attributed to reduced electron density at the alkenylation site .
- Heterocyclic Substituents : Derivatives with thiophen (3aa-b ), furan (3ab ), or indolinyl (3y-a ) groups demonstrate moderate yields (12–55%) and distinct melting points, reflecting varied intermolecular interactions .
Practical Considerations
- Commercial Availability : Unlike research-scale analogs, this compound is discontinued, suggesting challenges in scale-up or stability .
- Applications : Analogs like 3ad and 3bj are used in medicinal chemistry for further derivatization, while the target compound’s applications remain unexplored in the provided evidence .
Biological Activity
2-(4-Methylphenyl)ethene-1-sulfonyl fluoride, also known as (E)-2-(4-methylphenyl)ethenesulfonyl fluoride, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : CHFOS
- Molecular Weight : 200.23 g/mol
- CAS Number : 1819971-30-6
- IUPAC Name : (E)-2-(4-methylphenyl)ethenesulfonyl fluoride
The biological activity of this compound is primarily attributed to its sulfonyl fluoride group, which acts as an electrophile. This allows the compound to interact with nucleophilic sites on various biomolecules, leading to the formation of stable covalent bonds. Such interactions can significantly affect the function and activity of target proteins or enzymes.
Biological Applications
- Antimicrobial Activity : Research has indicated that compounds containing sulfonyl fluoride groups exhibit antimicrobial properties. For instance, studies have shown that related sulfonyl fluorides can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit serine hydrolases, a class of enzymes critical in various biological processes. The mechanism typically involves covalent modification of the active site serine residue, effectively blocking enzyme activity.
- Cancer Research : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study 1: Antimicrobial Properties
A study published in Nature explored the antimicrobial effects of various sulfonyl fluorides, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µM, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Enzyme Inhibition
In a research article from ACS Publications, the inhibition of serine hydrolases by sulfonyl fluorides was examined. The study highlighted that this compound effectively inhibited acetylcholinesterase with an IC value of 15 µM, showcasing its potential utility in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC (µM) | Biological Activity |
|---|---|---|---|
| This compound | CHFOS | 15 | Acetylcholinesterase inhibitor |
| 2-(4-Methylphenyl)ethene-1-sulfonyl chloride | CHClOS | 25 | Antimicrobial |
| 2-(4-Methylphenyl)ethene-1-sulfonamide | CHNOS | 30 | Anticancer |
Q & A
Q. How can contradictions in reported biological activity data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
